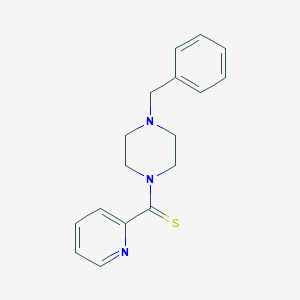
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine, also known as BPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPC belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to interact with serotonin receptors, dopamine receptors, and adenosine receptors, among others. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has also been shown to modulate the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to exhibit various biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and antitumor activity. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has also been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has several advantages for use in lab experiments, such as its high purity, stability, and ease of synthesis. However, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine also has some limitations, such as its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine, including the development of new drugs for the treatment of neurodegenerative diseases, cancer, and immune disorders. Further studies are also needed to elucidate the exact mechanism of action of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine and to identify potential side effects and toxicity. Additionally, the development of new synthesis methods for 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine and its derivatives could lead to the discovery of new compounds with even greater therapeutic potential.
合成法
The synthesis of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine involves the reaction of 1-benzylpiperazine with 2-pyridinecarbothioamide in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine as a white crystalline solid with a high purity.
科学的研究の応用
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to modulate the immune response by regulating the production of cytokines and chemokines.
特性
製品名 |
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine |
|---|---|
分子式 |
C17H19N3S |
分子量 |
297.4 g/mol |
IUPAC名 |
(4-benzylpiperazin-1-yl)-pyridin-2-ylmethanethione |
InChI |
InChI=1S/C17H19N3S/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChIキー |
MMBOWSACTZCYBR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=N3 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)

![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)


![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)


![2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B232256.png)
![1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
![N-[3-(dimethylamino)propyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232269.png)